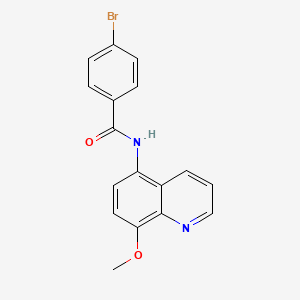
2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound is also known as BI-1, and it exhibits unique properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of certain proteins that are involved in cell growth and proliferation. Specifically, BI-1 has been shown to inhibit the activity of the protein Bcl-2, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one are still being investigated. However, it has been shown to exhibit potent anti-cancer properties in various in vitro and in vivo studies. Additionally, BI-1 has been shown to exhibit anti-inflammatory effects and to have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one in lab experiments is its potent anti-cancer properties. Additionally, BI-1 is relatively easy to synthesize and can be obtained in sufficient quantities for use in various experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the investigation of 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one. One potential direction is to further investigate its anti-cancer properties and to explore its potential use in combination with other anti-cancer agents. Additionally, BI-1 could be investigated for its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its use in various applications.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one involves several steps, including the reaction of 2-aminophenol with 3-bromobenzoic acid to form 2-(3-bromophenyl)benzoxazole. This intermediate product is then reacted with iodine and potassium carbonate to produce the final product, 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one.
Aplicaciones Científicas De Investigación
The unique properties of 2-(3-bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anti-cancer properties. Additionally, BI-1 has been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-6-iodo-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrINO2/c15-9-3-1-2-8(6-9)13-17-12-5-4-10(16)7-11(12)14(18)19-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBQGFTXLJEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)I)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6-iodo-4H-3,1-benzoxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorobenzoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5917156.png)
![2-methylbenzo-1,4-quinone 4-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917178.png)
![2-methylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5917182.png)
![2-methylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5917188.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-phenylacetyl)oxime]](/img/structure/B5917196.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5917202.png)
![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5917208.png)
![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-2-methyl-2,5-cyclohexadien-1-one](/img/structure/B5917210.png)
![3-methyl-4-({[(3-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B5917225.png)
![6-chloro-8-[(dimethylamino)methyl]-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B5917233.png)

![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917238.png)

![4-({[3-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5917273.png)